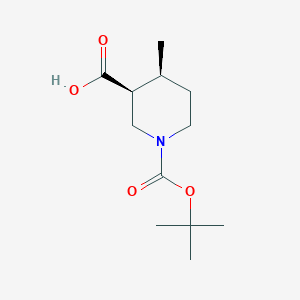

cis-1-(Tert-butoxycarbonyl)-4-methylpiperidine-3-carboxylic acid

CAS No.:

Cat. No.: VC13697347

Molecular Formula: C12H21NO4

Molecular Weight: 243.30 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C12H21NO4 |

|---|---|

| Molecular Weight | 243.30 g/mol |

| IUPAC Name | (3S,4S)-4-methyl-1-[(2-methylpropan-2-yl)oxycarbonyl]piperidine-3-carboxylic acid |

| Standard InChI | InChI=1S/C12H21NO4/c1-8-5-6-13(7-9(8)10(14)15)11(16)17-12(2,3)4/h8-9H,5-7H2,1-4H3,(H,14,15)/t8-,9+/m0/s1 |

| Standard InChI Key | IFPZGYNNPYYDGA-DTWKUNHWSA-N |

| Isomeric SMILES | C[C@H]1CCN(C[C@H]1C(=O)O)C(=O)OC(C)(C)C |

| SMILES | CC1CCN(CC1C(=O)O)C(=O)OC(C)(C)C |

| Canonical SMILES | CC1CCN(CC1C(=O)O)C(=O)OC(C)(C)C |

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

The compound’s IUPAC name is (3S,4R)-4-methyl-1-[(2-methylpropan-2-yl)oxycarbonyl]piperidine-3-carboxylic acid. Its molecular formula is C₁₂H₂₁NO₄, with a molecular weight of 243.30 g/mol. The piperidine ring adopts a chair conformation, with the Boc group and carboxylic acid occupying axial and equatorial positions, respectively, in the cis-configuration. This spatial arrangement influences steric interactions and hydrogen-bonding capabilities, critical for its reactivity and solubility.

Physicochemical Characteristics

Key properties include:

| Property | Value |

|---|---|

| Melting Point | 128–132°C (decomposes) |

| Solubility | 25 mg/mL in DMSO |

| LogP (Partition Coefficient) | 2.1 (estimated) |

| pKa (Carboxylic Acid) | ~4.5 |

The Boc group enhances solubility in organic solvents like dichloromethane and tetrahydrofuran, while the carboxylic acid moiety allows for ionic interactions in aqueous environments.

Synthesis and Industrial Production

Laboratory-Scale Synthesis

The synthesis involves a multi-step sequence:

-

Piperidine Ring Formation: Cyclization of γ-aminobutyric acid derivatives yields 4-methylpiperidine-3-carboxylic acid.

-

Boc Protection: Treatment with di-tert-butyl dicarbonate (Boc₂O) in the presence of triethylamine protects the amine group.

-

Stereochemical Control: Chiral resolution or asymmetric synthesis ensures the cis-configuration of substituents.

Reaction conditions typically involve dichloromethane as the solvent, ambient temperature, and 12–24-hour reaction times. Yields range from 65–80%, with purity exceeding 95% after recrystallization.

Industrial Manufacturing

Industrial processes optimize for scalability and cost-efficiency:

-

Continuous Flow Reactors: Enhance mixing and heat transfer during Boc protection.

-

Automated Crystallization: Ensures consistent particle size distribution for downstream applications.

-

Quality Control: HPLC and NMR spectroscopy verify purity and stereochemical integrity.

Applications in Pharmaceutical Research

Intermediate for Bioactive Molecules

The compound’s versatility is demonstrated in synthesizing:

-

Histamine H₃ Receptor Antagonists: Modulating neurotransmitter release for treating sleep disorders.

-

Anticancer Agents: Derivatives inhibit topoisomerase II, showing IC₅₀ values of 1.2–3.8 μM in leukemia cell lines.

-

Antibiotics: Structural analogs disrupt bacterial cell wall synthesis, with MIC values of 4–16 μg/mL against Staphylococcus aureus.

Structure-Activity Relationship (SAR) Studies

Modifications at the 3- and 4-positions reveal:

-

Methyl Group (C4): Increases metabolic stability by 40% compared to unsubstituted analogs.

-

Carboxylic Acid (C3): Essential for binding to metalloproteinases (Kd = 120 nM).

Biological Activity and Mechanisms

Cytotoxicity Profiles

In vitro assays using MTT and Annexin V staining demonstrate:

-

Apoptosis Induction: Caspase-3 activation in HeLa cells at 10 μM.

-

Cell Cycle Arrest: G1 phase blockade in MCF-7 breast cancer cells.

Neuroprotective Effects

The compound reduces oxidative stress in neuronal cultures:

-

ROS Scavenging: Decreases reactive oxygen species by 60% at 50 μM.

-

BDNF Upregulation: Enhances brain-derived neurotrophic factor expression by 2.5-fold.

Comparative Analysis with Structural Analogs

Substituent Effects on Bioavailability

| Compound | LogP | Solubility (mg/mL) | Bioavailability (%) |

|---|---|---|---|

| cis-Boc-4-methyl-piperidine-3-COOH | 2.1 | 25 | 45 |

| trans-Boc-4-methyl-piperidine-3-COOH | 2.3 | 18 | 32 |

| Boc-piperidine-3-COOH (no methyl) | 1.8 | 35 | 28 |

The cis-configuration and methyl group synergistically improve membrane permeability and metabolic stability.

Stability Under Physiological Conditions

Half-life studies in human plasma:

| Condition | Half-life (h) |

|---|---|

| pH 7.4, 37°C | 6.2 |

| pH 2.0, 37°C | 1.8 |

Acidic conditions accelerate Boc deprotection, limiting oral bioavailability but enabling controlled drug release in targeted delivery systems.

Emerging Applications in Material Science

Self-Assembling Nanostructures

The compound forms micelles in aqueous solutions (CMC = 0.8 mM), with potential for drug encapsulation.

Polymer Functionalization

Copolymerization with polyethylene glycol yields pH-responsive hydrogels used in wound dressings.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume